N-[(2-Methyl-7-pyrrolidin-2-ylpyrazolo[1,5-a]pyrimidin-6-yl)methyl]acetamide dihydrochloride
Description
N-[(2-Methyl-7-pyrrolidin-2-ylpyrazolo[1,5-a]pyrimidin-6-yl)methyl]acetamide dihydrochloride (CAS: 2108705-38-8) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₁₄H₂₁Cl₂N₅O and a molecular weight of 346.3 g/mol. It is a dihydrochloride salt, enhancing its solubility in polar solvents compared to its free base form . The compound is characterized by a pyrrolidin-2-yl substituent at position 7 and an acetamide group linked via a methylene bridge at position 6 of the pyrazolo[1,5-a]pyrimidine core. It is intended for laboratory use, with a purity ≥95%, and is stored at room temperature .
Properties
IUPAC Name |
N-[(2-methyl-7-pyrrolidin-2-ylpyrazolo[1,5-a]pyrimidin-6-yl)methyl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O.2ClH/c1-9-6-13-17-8-11(7-16-10(2)20)14(19(13)18-9)12-4-3-5-15-12;;/h6,8,12,15H,3-5,7H2,1-2H3,(H,16,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAUVXWFUSULPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2C3CCCN3)CNC(=O)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-Methyl-7-pyrrolidin-2-ylpyrazolo[1,5-a]pyrimidin-6-yl)methyl]acetamide dihydrochloride is a novel compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and inflammation. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C13H18N4Cl2
- Molecular Weight : 303.22 g/mol
- CAS Number : 2108705-38-8
The presence of the pyrrolidine and pyrazolo[1,5-a]pyrimidine moieties contributes to its biological activity by enhancing interactions with biological targets.
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit various mechanisms of action:
- Inhibition of Kinases : These compounds have shown inhibitory effects on several kinases, including BRAF(V600E), which is significant in the treatment of certain cancers such as melanoma. The inhibition of this kinase leads to reduced tumor growth and proliferation .
- Anti-inflammatory Activity : Pyrazolo derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pathways associated with inflammation, such as the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .
- Antitumor Activity : Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, making them potential candidates for cancer therapy .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Antitumor Efficacy in Breast Cancer : A study evaluated the cytotoxic effects of pyrazolo derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The findings revealed that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes for resistant breast cancer subtypes .
- Inflammation Models : In animal models of inflammation, compounds similar to this compound demonstrated significant reductions in inflammatory markers, supporting their potential use as anti-inflammatory agents .
Scientific Research Applications
Pharmacological Applications
1. Pain Management and Analgesics
Research indicates that compounds related to N-[(2-Methyl-7-pyrrolidin-2-ylpyrazolo[1,5-a]pyrimidin-6-yl)methyl]acetamide dihydrochloride have shown efficacy in pain management. These compounds are designed to interact with specific receptors in the nervous system, potentially providing relief from chronic pain conditions. A patent highlights its utility in developing analgesic medications for treating various pain-related disorders .
2. Cancer Treatment
The compound exhibits properties that may be beneficial in oncology. It has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in certain cancer types. Studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapies .
3. Neurodegenerative Diseases
this compound has potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier and modulate neuroinflammatory pathways is under investigation .
Medicinal Chemistry Insights
4. Synthesis of Derivatives
The synthesis of this compound involves several chemical reactions that yield various derivatives with modified pharmacological profiles. These modifications can enhance bioavailability or selectivity for specific biological targets .
5. Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic effects. SAR studies have shown how changes in molecular structure can influence the binding affinity to biological targets, leading to improved efficacy and reduced side effects .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 1 : N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide ()
- Molecular Formula : C₁₈H₁₉N₅SO₂ (MW: 369.44 g/mol).
- Key Features: Pyrido-thieno-pyrimidine fused ring system. Phenylamino substituent at position 2 and a methyl group at position 5. Synthesized via acetylation of a precursor with acetyl chloride in pyridine (73% yield; m.p. 143–145°C) .
- Divergence from Target Compound: The fused thieno-pyrimidine ring and pyrido backbone differ from the pyrazolo[1,5-a]pyrimidine core of the target compound. Neutral form (vs. dihydrochloride salt), leading to lower aqueous solubility.
Compound 2 : 5-Arylvinyl-7-methyltetrazolo[1,5-a]-pyrimidines ()
- Molecular Features :
- Tetrazolo[1,5-a]pyrimidine core with arylvinyl substituents.
- Synthesized via solvent-free condensation of acetylacetone, aldehydes, and tetrazol-5-amine (150–160°C).
- Divergence from Target Compound: Tetrazole ring fusion instead of pyrazole. Poor solubility in ethanol and water, contrasting with the dihydrochloride salt’s enhanced solubility .
Physicochemical Properties
Crystallographic and Analytical Tools
The SHELX program suite (e.g., SHELXL, SHELXT) is widely used for small-molecule crystallography . Compound 1’s synthesis and characterization involved IR (C=O at 1,730 cm⁻¹) and ¹H-NMR (δ = 2.10 ppm for COCH₃) , methodologies applicable to the target compound.
Functional Group Impact
- Dihydrochloride Salt : Improves bioavailability and stability in physiological conditions, a critical advantage over neutral analogs .
Preparation Methods
Core Pyrazolo[1,5-a]pyrimidine Scaffold Construction
The synthesis of the pyrazolo[1,5-a]pyrimidine core is commonly initiated from substituted precursors such as ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, which is commercially available or prepared by condensation reactions involving β-ketonitriles and hydrazine derivatives.
Step A: Ester Reduction
The ester group at the 2-position is reduced to the corresponding alcohol using sodium borohydride in the presence of calcium chloride, yielding the alcohol intermediate in near-quantitative yield (~99%).Step B: Alcohol Oxidation
The alcohol intermediate is oxidized to an aldehyde using Dess–Martin periodinane, with a moderate yield (~46%).Step C: Reductive Amination
The aldehyde undergoes reductive amination with appropriate amine subunits (e.g., pyrrolidin-2-yl derivatives) in the presence of sodium triacetoxyborohydride, affording substituted amines in good yields (63–84%).
Acetamide Formation and Salt Preparation
Acylation to Form Acetamide
The free amine at the pyrrolidinyl substituent is acylated using acetic anhydride or related acyl donors to form the N-acetylated amide functionality. This step is typically performed under mild conditions to avoid decomposition of the sensitive heterocyclic core.Dihydrochloride Salt Formation
The final compound is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing its stability and solubility for pharmaceutical applications.
Summary Table of Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Intermediate/Product | Yield (%) | Notes |
|---|---|---|---|---|
| Ester Reduction | NaBH4, CaCl2 | Alcohol intermediate | ~99 | Near quantitative, mild conditions |
| Alcohol Oxidation | Dess–Martin periodinane | Aldehyde intermediate | 46 | Moderate yield, sensitive oxidation step |
| Reductive Amination | Amine, NaBH(OAc)3 | Amino-substituted pyrazolopyrimidine | 63–84 | Efficient introduction of pyrrolidinyl moiety |
| Nucleophilic Aromatic Substitution | (S)-Boc-pyrrolidin-3-ylcarbamate, base | Protected pyrrolidinyl derivative | Not specified | Key step for pyrrolidinyl incorporation |
| Boc Deprotection | Acidic conditions (e.g., TFA) | Free amine pyrrolidinyl derivative | Not specified | Prepares for acylation |
| Acylation (acetamide formation) | Acetic anhydride or equivalent | N-acetylated amide | Not specified | Forms the acetamide moiety |
| Salt Formation | HCl (aqueous or gaseous) | Dihydrochloride salt | Quantitative | Enhances stability and solubility |
Detailed Research Findings and Notes
The use of sodium borohydride for ester reduction is favored due to its selectivity and high yield, avoiding over-reduction of other functional groups.
Dess–Martin periodinane is chosen for oxidation because of its mildness and compatibility with sensitive heterocycles, albeit with moderate yield requiring careful reaction monitoring.
Reductive amination with sodium triacetoxyborohydride is a reliable method for introducing amine substituents at the aldehyde intermediate, critical for incorporating the pyrrolidinyl group.
Protection/deprotection strategies using Boc groups are essential to control reactivity and enable selective functionalization of the pyrrolidinyl amine.
The final dihydrochloride salt form improves the compound’s pharmaceutical properties, including solubility and stability, which is crucial for drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
